3-bromo-N-(4-hydroxyphenyl)propanamide
Description
3-Bromo-N-(4-hydroxyphenyl)propanamide is a brominated propanamide derivative featuring a 4-hydroxyphenyl group attached to the amide nitrogen and a bromine atom at the third carbon of the propanamide chain.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H10BrNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) |
InChI Key |
MPYGVASCIUZUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-hydroxyphenyl)propanamide typically involves the bromination of N-(4-hydroxyphenyl)propanamide. One common method includes the reaction of N-(4-hydroxyphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of 3-bromo-N-(4-oxophenyl)propanamide.
Reduction: Formation of 3-bromo-N-(4-hydroxyphenyl)propylamine.
Substitution: Formation of 3-azido-N-(4-hydroxyphenyl)propanamide or 3-thio-N-(4-hydroxyphenyl)propanamide.
Scientific Research Applications
3-bromo-N-(4-hydroxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can facilitate the formation of covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 3-bromo-N-(4-hydroxyphenyl)propanamide, emphasizing substituent effects on physicochemical and biological properties:
Key Comparative Insights:
Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability may improve binding affinity in enzyme inhibition (e.g., SARS-CoV-2 Mpro) compared to chlorine . Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in 3,3,3-trifluoro analogs enhances metabolic stability and electronic effects, critical for antiviral activity .
Structural Modifications and Pharmacological Outcomes: Methoxy-Indenyl Derivatives (e.g., compound 11b in ) exhibit high affinity for opioid receptors due to the bulky indenyl group, which may sterically hinder non-specific interactions.
Synthetic Considerations :
- Halogenated propanamides (e.g., bromo or chloro) are typically synthesized via acyl chloride coupling, with yields exceeding 90% under optimized conditions .
- Hydroxyl-containing analogs may require protective group strategies (e.g., acetyl protection) to prevent side reactions during synthesis.
Environmental and Physicochemical Behavior :
- Brominated derivatives like 3-bromo-N-(4-bromo-2-chlorophenyl)propanamide are persistent in environmental matrices (e.g., incinerator ash) due to halogen stability, raising ecological concerns .
- The hydroxyl group in the target compound may facilitate biodegradation compared to fully halogenated analogs.
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